molecular formula C8H16O2 B1309145 3-Methylheptanoic acid CAS No. 53663-30-2

3-Methylheptanoic acid

Cat. No. B1309145
CAS RN: 53663-30-2
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methylheptanoic acid is a branched-chain fatty acid that is of interest in various fields of chemistry and biochemistry. It is a structural component in the synthesis of certain complex molecules, including amino acids and pheromones, and is also a metabolite in various biological processes.

Synthesis Analysis

Several studies have focused on the synthesis of 3-methylheptanoic acid and its derivatives. For instance, the synthesis of both (R) and (S) enantiomers of 3-methylheptanoic acid has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, indicating the potential for producing a wide variety of chiral 3-methyl alkanoic acids . Another study demonstrated the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involved several steps including protection, nucleophilic substitution, and stereoselective reduction . Additionally, chiral 3-methyl-heptanoic acid has been synthesized from optically active citronellol, suggesting a general approach for the synthesis of chiral 3-methyl-alkanoic acids .

Molecular Structure Analysis

The molecular structure of 3-methylheptanoic acid and its derivatives is crucial for their biological activity and chemical properties. The synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-methylheptanoic acid, involves stereoselective methods that yield specific optical isomers . The preparation of enantiomers of threo-2-amino-3-methylhexanoic acid, which can be converted to optically active forms of threo-4-methylheptan-3-ol, further illustrates the importance of molecular structure in the synthesis of biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-methylheptanoic acid and its analogs is diverse. For example, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog has been studied, resulting in the formation of corresponding δ-lactones, which are significant in biogenetic reactions . The synthesis of various stereoisomers of methylesters of related compounds also demonstrates the versatility of 3-methylheptanoic acid derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylheptanoic acid are influenced by its structure and the presence of functional groups. The metabolism of 3-methylheptane, which is structurally related to 3-methylheptanoic acid, in male Fischer rats has been studied, revealing a variety of urinary metabolites and providing insights into the compound's biotransformation and physical properties . Additionally, the study of human metabolism of 2-ethylhexanoic acid, a known metabolite of phthalates, has identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, which is structurally similar to 3-methylheptanoic acid, indicating the role of beta-oxidation in its catabolism .

Scientific Research Applications

Synthesis Improvements

The synthesis methods for 3-methylheptanoic acid have seen significant improvements. For instance, Li Wei (2010) enhanced the synthetic method by reacting crotonic acid with sec-butyl alcohol, leading to a highly pure final product of 3-methylheptanoic acid. This novel method was characterized using 1H NMR and IR techniques (Li Wei, 2010).

Chiral Molecule Synthesis

Shunji Zhang et al. (2015) developed methods to synthesize both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. This approach is adaptable for a wide range of chiral 3-methyl alkanoic acids, demonstrating the compound's versatility in synthesizing chiral molecules (Zhang et al., 2015).

Metabolism Studies

The metabolism of 3-methylheptane (a related compound) was extensively studied by M. Serve et al. (1993) in male 344 Fischer rats. This research provided valuable insights into the metabolic pathways and urinary metabolites of compounds related to 3-methylheptanoic acid (Serve et al., 1993).

Compound Synthesis and Applications

Several studies have focused on synthesizing 3-methylheptanoic acid and its derivatives for various applications. For instance, J. Munch‐Petersen (2003) detailed the synthesis of intermediate products like sec-butyl 3-methylheptanoate and the final product of 3-methylheptanoic acid (Munch‐Petersen, 2003).

Human Metabolism of Related Compounds

Dana Stingel et al. (2007) investigated the human metabolism of 2-ethylhexanoic acid, which is a known metabolite of phthalates and closely related to 3-methylheptanoic acid. Their findings contribute to understanding how similar compounds are metabolized in humans (Stingel et al., 2007).

Safety and Hazards

When handling 3-Methylheptanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The global 3-Methylheptanoic acid market size in 2023 was XX Million . The compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that there is a growing interest in this compound, which could lead to new applications and research directions in the future .

Mechanism of Action

    Mode of Action

    In the liver, medium-chain fatty acids undergo rapid oxidation to produce energy. They are less likely to be stored as fat because of their rapid metabolism .

    Biochemical Pathways

    Medium-chain fatty acids participate in the fatty acid oxidation pathway where they are broken down to produce acetyl-CoA, which then enters the citric acid cycle for further metabolism .

    Result of Action

    The rapid oxidation of medium-chain fatty acids in the liver produces ketone bodies, which can be used as an energy source by the brain and muscles .

    Action Environment

    The action of medium-chain fatty acids can be influenced by various factors such as diet, physiological state, and the presence of other nutrients .

properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known applications of 3-Methylheptanoic acid?

A1: 3-Methylheptanoic acid serves as a key intermediate in the synthesis of various compounds. For instance, it's a racemic analog of pheromones found in Hesperophylax occidentalis (a caddisfly) and Coleoptera scarabaeidae (a beetle family). [, ]

Q2: Are there any specific structural requirements for substrates interacting with the αβ-dihydroxyacid dehydratase enzyme, particularly concerning 3-Methylheptanoic acid and its derivatives?

A2: Research shows that the αβ-dihydroxyacid dehydratase enzyme exhibits substrate specificity. While (2RS,3SR)-2,3-Dihydroxybutanoic acid shows comparable dehydration rates to the natural substrate (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid, the enzyme's activity significantly decreases with increasing alkyl chain length at the C-3 position. For instance, acids possessing a propyl group at C-3 display reduced activity, while those with an n-butyl substituent, like 3-methylheptanoic acid derivatives, exhibit almost no activity. This suggests a size limitation within the enzyme's binding site. []

Q3: How can 3-Methylheptanoic acid be synthesized effectively?

A3: An improved synthesis method involves a two-step process. First, crotonic acid reacts with sec-butyl alcohol, protecting the carbonyl group and forming sec-butyl crotonate. This intermediate then undergoes a Grignard reaction with n-butylmagnesium bromide, yielding sec-butyl 3-methylheptanoate. Finally, alkaline hydrolysis of the ester produces the desired 3-Methylheptanoic acid. This method is appreciated for its novelty and high product purity. [, ] Alternative synthetic routes utilize chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone to produce both (R) and (S) enantiomers of 3-Methylheptanoic acid. []

Q4: What analytical techniques are employed to confirm the structure and purity of 3-Methylheptanoic acid after synthesis?

A4: The structure of 3-Methylheptanoic acid and its intermediates are confirmed using spectroscopic techniques such as ¹H NMR and IR spectroscopy. These techniques provide information on the specific hydrogen environments and functional groups present within the molecule, respectively. []

Q5: Can 3-Methylheptanoic acid isomers be separated effectively, and what techniques are used?

A5: Yes, isomers of branched perfluoroalkyl compounds, including perfluoro-3-methylheptanoic acid (P3FOA) alongside other structural isomers like P4FOA and P5FOA, can be separated using Supercritical Fluid Chromatography coupled with Time-of-Flight Mass Spectrometry (SFC-TOF-MS). This technique utilizes a cellulose tris (4-methylbenzoate) stationary phase and a mobile phase consisting of MeOH/H2O (5%)/ NH4HCO2 (10 mM)/CO2 for rapid baseline separation. []

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